molecular formula C12H16BClO4 B2462773 4-Chloro-2-((tetrahydro-2H-pyran-2-YL)methoxy)phenylboronic acid CAS No. 2096332-15-7

4-Chloro-2-((tetrahydro-2H-pyran-2-YL)methoxy)phenylboronic acid

Cat. No.: B2462773
CAS No.: 2096332-15-7
M. Wt: 270.52
InChI Key: QENSDXMOEIJQER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-((tetrahydro-2H-pyran-2-YL)methoxy)phenylboronic acid is a boronic acid derivative with the molecular formula C12H16BClO4. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . It is characterized by the presence of a boronic acid group, a chloro substituent, and a tetrahydropyran-2-ylmethoxy group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-((tetrahydro-2H-pyran-2-YL)methoxy)phenylboronic acid typically involves the reaction of 4-chloro-2-hydroxyphenylboronic acid with tetrahydro-2H-pyran-2-ylmethanol under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the etherification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-((tetrahydro-2H-pyran-2-YL)methoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-((tetrahydro-2H-pyran-2-YL)methoxy)phenylboronic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the chloro and tetrahydropyran-2-ylmethoxy substituents.

    4-Chlorophenylboronic Acid: Lacks the tetrahydropyran-2-ylmethoxy group.

    2-((Tetrahydro-2H-pyran-2-YL)methoxy)phenylboronic Acid: Lacks the chloro substituent.

Uniqueness

4-Chloro-2-((tetrahydro-2H-pyran-2-YL)methoxy)phenylboronic acid is unique due to the presence of both chloro and tetrahydropyran-2-ylmethoxy groups, which can influence its reactivity and selectivity in chemical reactions. These substituents can also impact the compound’s solubility and stability, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

[4-chloro-2-(oxan-2-ylmethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BClO4/c14-9-4-5-11(13(15)16)12(7-9)18-8-10-3-1-2-6-17-10/h4-5,7,10,15-16H,1-3,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENSDXMOEIJQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)OCC2CCCCO2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.